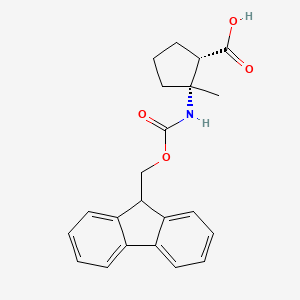

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Fmoc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid” is a compound with the empirical formula C22H23NO4 and a molecular weight of 365.42 . It is a solid substance with a functional group known as Fmoc .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

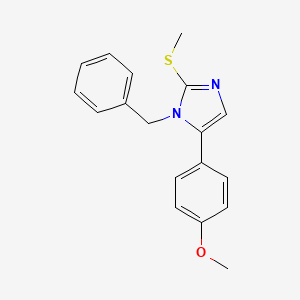

The molecular structure of “N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid” is represented by the SMILES string O=C(NC@@(C)[C@H]1C(O)=O)OCC2C3=CC=CC=C3C4=C2C=CC=C4 .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . A mild method for an efficient removal of the Fmoc group in ionic liquid has been developed. The combination of a weak base such as triethylamine and [Bmim][BF4] makes the entire system more efficient for the cleavage at room temperature of various amines and amino acid methyl esters .

Physical And Chemical Properties Analysis

The compound is a solid substance with a functional group known as Fmoc . It is used in the synthesis of various structures that have unique properties and therefore serve as excellent bio-organic scaffolds for diverse applications .

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid, also known as (1S,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid:

Peptide Synthesis

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is widely used in peptide synthesis as a building block. The Fmoc (9-fluorenylmethoxycarbonyl) group is a common protecting group for the amino function in peptide synthesis, allowing for the stepwise construction of peptides. This compound’s unique structure can introduce conformational constraints into peptides, enhancing their stability and biological activity .

Drug Development

In drug development, this compound is utilized to design and synthesize novel therapeutic agents. Its incorporation into peptide-based drugs can improve their pharmacokinetic properties, such as increased resistance to enzymatic degradation and enhanced membrane permeability. This makes it a valuable tool in the development of peptide-based therapeutics .

Bioconjugation

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is also employed in bioconjugation techniques. It can be used to link peptides to other molecules, such as drugs, imaging agents, or other peptides, to create multifunctional bioconjugates. These bioconjugates can be used in targeted drug delivery, diagnostic imaging, and therapeutic applications .

Hydrogel Formation

This compound is a key component in the formation of peptide-based hydrogels. These hydrogels are used in various biomedical applications, including tissue engineering, wound healing, and drug delivery. The Fmoc group facilitates the self-assembly of peptides into hydrogels, providing a biocompatible and tunable material for these applications .

Structural Biology

In structural biology, N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is used to study protein-peptide interactions. Its incorporation into peptides can help stabilize specific conformations, making it easier to study their interactions with proteins using techniques such as X-ray crystallography and NMR spectroscopy .

Enzyme Inhibition Studies

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is also used in enzyme inhibition studies. By incorporating this compound into peptide inhibitors, researchers can study the mechanisms of enzyme inhibition and design more effective inhibitors for therapeutic applications.

Mécanisme D'action

Target of Action

The primary target of N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid, also known as (1S,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid, is the amine group of amino acids . The compound is used as a protecting group in peptide synthesis .

Mode of Action

The compound acts by protecting the amine group during peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .

Pharmacokinetics

It’s known that the compound is stable at room temperature, with a long shelf-life . It’s also stable in aqueous washing operations .

Result of Action

The result of the compound’s action is the successful synthesis of peptides. The Fmoc group protects the amine group during the synthesis, and its removal allows the continuation of the peptide chain .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is rapidly removed by base, indicating that the compound’s action is sensitive to pH . Moreover, the compound is stable at room temperature, suggesting that temperature is a crucial factor for its stability .

Orientations Futures

The development of environmentally benign, efficient, and simple methods for the protection and deprotection of amines and amino acids is a crucial and demanding research area in modern chemical sciences . The development of an environmentally benign, efficient, and simple method for the removal of the Fmoc group in ionic liquid has been developed . This highlights the need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids .

Propriétés

IUPAC Name |

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(12-6-11-19(22)20(24)25)23-21(26)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,23,26)(H,24,25)/t19-,22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDAUUVKWKWDAC-DENIHFKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2469133.png)

![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)

![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)

![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)

![2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid](/img/structure/B2469153.png)